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molecular formula C10H15BO4 B1400816 (3-(3-Methoxypropoxy)phenyl)boronic acid CAS No. 863252-62-4

(3-(3-Methoxypropoxy)phenyl)boronic acid

Cat. No. B1400816
M. Wt: 210.04 g/mol
InChI Key: OBGYXFCMWBEEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799779B2

Procedure details

6.71 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 2.5 g of 1 -bromo-3-(3-methoxypropoxy)benzene in 14 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 15 minutes, 2.78 ml of triisopropyl borate are added, and the mixture is then slowly warmed to room temperature, 20 ml of 1N ,HCl and 5 ml of conc. HCl are added to the reaction mixture, and the organic solvents are evaporated off in vacuo. The precipitate which has separated out is filtered off with suction and washed twice with ice-water. Drying under high vacuum affords 0.987 g of the title compound as a yellowish brown solid. Rt=3.04.
Quantity
6.71 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH2:14][CH2:15][CH2:16][O:17][CH3:18])[CH:8]=1.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>O1CCCC1>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][O:13][C:9]1[CH:8]=[C:7]([B:19]([OH:24])[OH:20])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.71 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OCCCOC
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.78 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents are evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
The precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed twice with ice-water
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCCCOC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.987 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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